molecular formula C6H10N4O2 B3043428 4-(Azidoacetyl)morpholine CAS No. 864528-04-1

4-(Azidoacetyl)morpholine

Cat. No.: B3043428
CAS No.: 864528-04-1
M. Wt: 170.17 g/mol
InChI Key: JLUYMAAHVXUQST-UHFFFAOYSA-N
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Description

4-(Azidoacetyl)morpholine is a chemical compound with the molecular formula C6H10N4O2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. The azido group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.

Mechanism of Action

Target of Action

4-(Azidoacetyl)morpholine is a complex compound that has been studied for its potential in various biological applications. Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified Ru-based agents have shown potent antibacterial activity against Staphylococcus aureus .

Mode of Action

Morpholine-bearing compounds have been shown to regulate lysosomal ph, which is an important modulator for many cellular processes . These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .

Biochemical Pathways

Morpholine-bearing compounds have been shown to disrupt the homeostasis of lysosomal ph and inactivate lysosomal cathepsin b enzyme . This suggests that these compounds may affect the lysosomal pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of morphine, another morpholine derivative, have been well-studied . Morphine is well absorbed through the gastrointestinal mucosa but undergoes substantial hepatic first-pass effect, resulting in a relatively low oral bioavailability

Result of Action

Morpholine-modified ru-based agents have shown to destroy the bacterial membrane and induce ros production in bacteria . They also efficiently removed biofilms produced by bacteria, inhibited the secretion of bacterial exotoxins, and enhanced the activity of many existing antibiotics .

Action Environment

The action of morpholine-bearing compounds can be influenced by the ph of the environment, as they have been shown to regulate lysosomal ph

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidoacetyl)morpholine typically involves the reaction of morpholine with azidoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Azidoacetyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted morpholine derivatives.

    Reduction Reactions: The major product is 4-(Aminoacetyl)morpholine.

    Cycloaddition Reactions: The major products are triazole derivatives.

Scientific Research Applications

4-(Azidoacetyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in click chemistry.

    Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, for labeling and imaging studies.

    Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azidoacetyl)morpholine is unique due to the presence of the azido group, which makes it highly reactive and versatile in various chemical reactions, particularly in click chemistry. This reactivity allows for the efficient and selective modification of biomolecules and materials, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

2-azido-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUYMAAHVXUQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301027
Record name 2-Azido-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864528-04-1
Record name 2-Azido-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864528-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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